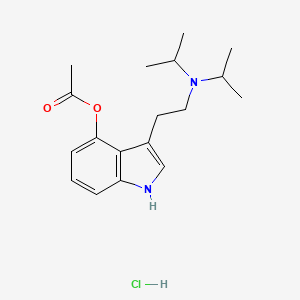
3-(2-(diisopropylamino)ethyl)-1H-indol-4-ylacetate,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride is a synthetic psychedelic compound belonging to the tryptamine class. It is known for its hallucinogenic properties and is relatively uncommon with a short history of human use . This compound is structurally similar to other tryptamines such as psilocin and 4-Hydroxy-N,N-diisopropyltryptamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride typically involves the acetylation of 4-Hydroxy-N,N-diisopropyltryptamine. The process begins with the preparation of 4-Hydroxy-N,N-diisopropyltryptamine, which is then acetylated using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for 4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride are not well-documented due to its limited use and niche market. the general principles of large-scale organic synthesis, including the use of efficient reaction conditions and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its psychoactive properties.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced derivatives .
Aplicaciones Científicas De Investigación
4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, leading to altered perception and hallucinations . The compound’s effects are mediated through the modulation of neurotransmitter release and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-N,N-diisopropyltryptamine: Structurally similar and also a psychedelic tryptamine.
Psilocin: Another tryptamine with similar psychoactive effects.
4-Acetoxy-N,N-dimethyltryptamine: Shares the acetoxy group but differs in the alkyl substituents on the nitrogen atom.
Uniqueness
4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride is unique due to its specific structural features and the resulting pharmacological profile. Its distinct interaction with serotonin receptors and the resulting psychoactive effects set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C18H27ClN2O2 |
|---|---|
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
[3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-12(2)20(13(3)4)10-9-15-11-19-16-7-6-8-17(18(15)16)22-14(5)21;/h6-8,11-13,19H,9-10H2,1-5H3;1H |
Clave InChI |
LNMORDHCAULOON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC(=O)C)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


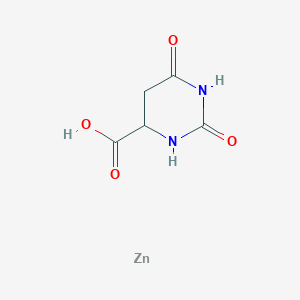
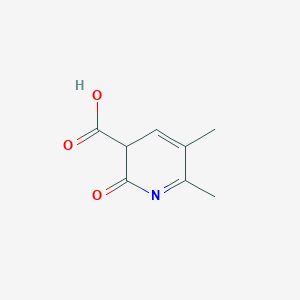
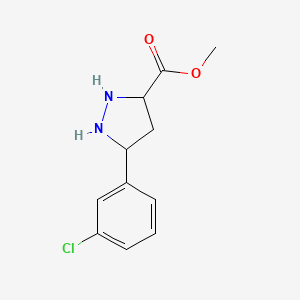
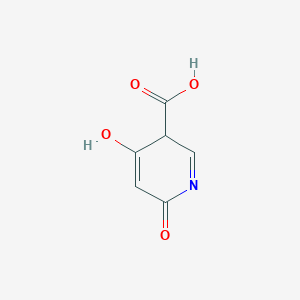
![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride](/img/structure/B12358149.png)
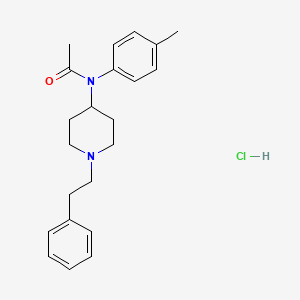
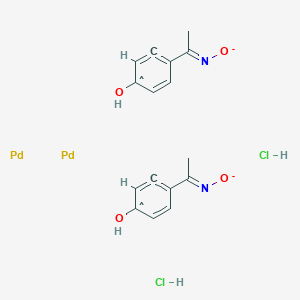
![N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B12358157.png)
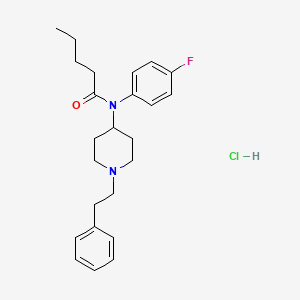
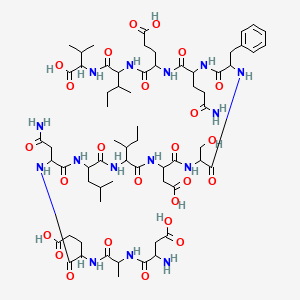
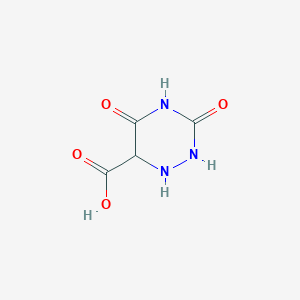
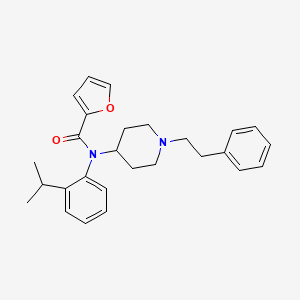
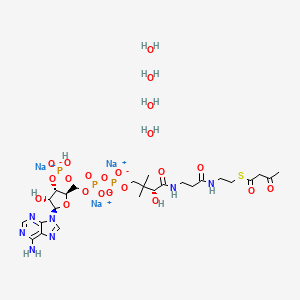
![2-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]-1,5-naphthyridine](/img/structure/B12358213.png)
